2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C15H15N5O. This compound is part of the quinazoline and pyrimidine derivative family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethylquinazoline with an appropriate amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions vary but often involve refluxing, stirring, and maintaining specific pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- **2-(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- **2-(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
Uniqueness
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of quinazoline and pyrimidine moieties enhances its potential as a versatile compound in various scientific fields .
Properties
Molecular Formula |
C23H23N5O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O/c1-13-6-5-7-17(10-13)12-19-16(4)25-23(27-21(19)29)28-22-24-15(3)18-9-8-14(2)11-20(18)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29) |
InChI Key |
MSAZPFJPCOEUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)NC3=NC(=C4C=CC(=CC4=N3)C)C)C |
Origin of Product |
United States |
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